molecular formula C8H15NO5 B1671790 Evernitrose, L- CAS No. 23259-14-5

Evernitrose, L-

Cat. No.: B1671790
CAS No.: 23259-14-5
M. Wt: 205.21 g/mol
InChI Key: QHIGNXGXYIRVBL-FXQIFTODSA-N
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Description

Evernitrose is a trideoxyhexose derivative.

Scientific Research Applications

Antibiotic Development

Evernitrose in Antibiotic Biosynthesis:
Evernitrose, L- is a crucial component in the biosynthesis of everninomicin, an antibiotic effective against Gram-positive bacteria, including multidrug-resistant strains. The presence of the nitro sugar moiety in everninomicin enhances its antibacterial activity by influencing the binding affinity to the bacterial ribosome .

Research Findings:

  • Mechanism of Action: Everninomicin targets the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. The nitrosugar structure of evernitrose is believed to play a pivotal role in this interaction .
  • Enzymatic Pathways: The enzyme ORF36 from Micromonospora carbonacea var. africana catalyzes the oxidation of TDP-l-epi-vancosamine to form evernitrose, showcasing the importance of this compound in antibiotic biosynthetic pathways .

Structural Biology and Enzyme Mechanism Studies

X-ray Crystallography Insights:
Recent studies have utilized X-ray crystallography to elucidate the structure of ORF36, revealing insights into its catalytic mechanism for nitrosugar formation. The enzyme exhibits a unique open active site that allows for substrate flexibility, which is essential for its function .

Data Table: Structure and Function of ORF36

FeatureDescription
Enzyme Name ORF36
Source Organism Micromonospora carbonacea var. africana
Function Nitrososynthase for TDP-l-epi-vancosamine
Structure Resolution 3.15 Å
Active Site Characteristics Open conformation allowing substrate flexibility

Synthetic Applications

Synthesis of Evernitrose:
Evernitrose can be synthesized through various chemical methods that involve the oxidation of amino derivatives. This synthetic pathway is crucial for producing analogs that can be further studied for their biological activity and potential therapeutic applications .

Case Studies and Research Applications

Case Study 1: In Vitro Pathway Verification
A five-enzyme in vitro pathway was developed to verify the catalytic competence of ORF36 with biogenic substrates. This study confirmed that molecular oxygen is incorporated into products during the oxidation process, providing insights into the enzymatic mechanism involved in nitrosugar synthesis .

Case Study 2: Structural Characterization
The characterization of ORF36 has paved the way for understanding how nitrososynthases function within antibiotic biosynthesis. This research has implications for designing new antibiotics based on structural modifications of everninomicin and its derivatives .

Properties

CAS No.

23259-14-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(3S,4R,5S)-5-hydroxy-4-methoxy-3-methyl-3-nitrohexanal

InChI

InChI=1S/C8H15NO5/c1-6(11)7(14-3)8(2,4-5-10)9(12)13/h5-7,11H,4H2,1-3H3/t6-,7-,8-/m0/s1

InChI Key

QHIGNXGXYIRVBL-FXQIFTODSA-N

SMILES

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O

Isomeric SMILES

C[C@@H]([C@@H]([C@](C)(CC=O)[N+](=O)[O-])OC)O

Canonical SMILES

CC(C(C(C)(CC=O)[N+](=O)[O-])OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Evernitrose, L-;  Evernitrose, (-)-;  L-Evernitrose; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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